(2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine
Description
(2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine is a secondary amine characterized by two distinct substituents: a branched 2-methylpentan-3-yl group and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group. The IUPAC name ensures unambiguous identification, with the oxolan-2-ylmethyl group derived from tetrahydrofuran (a five-membered oxygen-containing heterocycle) and the 2-methylpentan-3-yl group providing a branched alkyl chain. The molecular formula is C₁₁H₂₃NO, with a calculated molecular weight of 185.31 g/mol.
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-11(9(2)3)12-8-10-6-5-7-13-10/h9-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXIRUYLXNTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of 2-methylpentan-3-amine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amine derivatives with different functional groups.
Scientific Research Applications
(2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The oxolan-2-ylmethyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |
|---|---|---|---|
| (2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine | C₁₁H₂₃NO | 185.31 | Branched alkyl (C₆), oxolane ring (C₅) |
| (Propan-2-yl)(oxolan-2-ylmethyl)amine | C₈H₁₉NO | 145.24 | Smaller branched alkyl (C₃), oxolane ring |
| (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine | C₇H₁₃F₂NO | 171.19 | Fluorinated alkyl (C₂), oxolane ring |
| (Pyridin-3-ylmethyl)(oxolan-2-ylmethyl)amine | C₁₁H₁₆N₂O | 200.26 | Aromatic pyridinylmethyl, oxolane ring |
Substituent Effects on Physicochemical Properties
Branching and Lipophilicity: The 2-methylpentan-3-yl group in the target compound introduces significant branching and a longer alkyl chain compared to the propan-2-yl (isopropyl) group in its analog. The 2,2-difluoroethyl substituent adds electronegativity, which may improve metabolic stability and alter polarity (logP ≈ 1.8–2.2).
Electronic and Steric Effects :
- The oxolan-2-ylmethyl group common to all compounds provides a rigid, oxygen-containing heterocycle, improving solubility in polar solvents compared to purely aliphatic amines.
- The pyridin-3-ylmethyl group introduces aromaticity and hydrogen-bonding capability, which could enhance binding affinity in pharmaceutical applications but reduce blood-brain barrier penetration.
Biological Activity
(2-Methylpentan-3-yl)(oxolan-2-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C11H23NO
- Molecular Weight : 185.31 g/mol
The compound features a branched alkyl chain and an oxolane (tetrahydrofuran) moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. The oxolan-2-ylmethyl group may enhance the compound's binding affinity and specificity, potentially modulating various biochemical pathways.
In Vitro Studies
Recent research has explored the potential therapeutic applications of this compound in various biological contexts:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on human monoamine oxidase (hMAO), which is crucial for neurotransmitter metabolism .
- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Given the role of monoamine oxidase in neurodegenerative diseases, there is interest in exploring the neuroprotective effects of this compound in models of neurotoxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine | C11H23NO | Different alkyl branching; potential for altered biological activity |
| (2-Methylpentan-3-yl)(tetrahydrofuran-2-ylmethyl)amine | C11H23NO | Similar oxolane structure; differing ring size may affect reactivity |
These comparisons highlight the distinctiveness of this compound in terms of its potential applications and interactions.
Case Studies
Several studies have investigated the biological implications of compounds similar to this compound:
- Study on Coumarin Derivatives : Research on 6-substituted coumarins demonstrated significant inhibitory effects on hMAO-B, suggesting that derivatives with similar amine functionalities could offer comparable benefits in modulating neurotransmitter levels .
- Anticancer Activity Assessment : A comparative study on various alkyl-substituted amines revealed that certain structural modifications enhanced anticancer properties, indicating that this compound might also exhibit similar efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
